Arylquin-1
Overview
Description
Scientific Research Applications
Cancer Cell Apoptosis Induction : Arylquin 1 induces non-apoptotic cell death in cancer cells through lysosomal membrane permeabilization (LMP), demonstrating its potential as an anti-cancer agent. This effect is not inhibited by various apoptosis, necroptosis, and paraptosis inhibitors, suggesting a unique mechanism of action (Min, Shahriyar, & Kwon, 2019).
Mechanism of Action in Tumor Cells : Arylquin 1 binds to vimentin, displacing Par-4 for secretion, which triggers paracrine apoptosis of diverse cancer cells. This specific targeting of vimentin and Par-4 secretion is an efficient method to induce apoptosis in tumor cells (Burikhanov et al., 2014).
Anticancer Effects in Colorectal Cancer : In colorectal cancer (CRC) cells, Arylquin 1 exhibits a dose-dependent reduction in cell viability and inhibits cell proliferation, migration, invasion, and induces apoptosis. It also shows potential for in vivo application in a mouse xenograft model, reducing the growth of colon tumors (Chen, Tseng, Tsai, & Huang, 2022).
Binding to Vimentin for Par-4 Secretion : Arylquin 1 promotes Par-4 secretion by binding to multiple sites in the rod domain of vimentin, a mechanism that underlies its ability to target cancer cells (Sviripa et al., 2016).
Future Directions
Future research directions for Arylquin-1 include further investigation of its effects on cancer cells and its potential as a treatment for cancer . It’s also suggested that additional structure-activity relationship (SAR) work will be required to improve the pharmaceutical properties of Arylquin-1 .
properties
IUPAC Name |
3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQINSYYSNKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arylquin 1 |
Citations
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